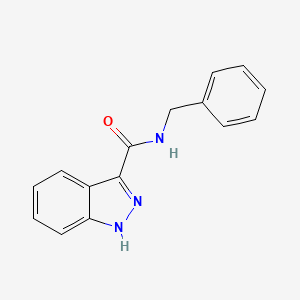

N-benzyl-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The structure of this compound consists of an indazole core with a benzyl group attached to the nitrogen atom and a carboxamide group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of ortho-substituted hydrazines with carbonyl compounds or the nitrosation of indoles followed by reduction.

Benzylation: The nitrogen atom of the indazole core is benzylated using benzyl halides in the presence of a base such as potassium carbonate.

Carboxamide Formation: The carboxamide group is introduced at the 3-position through the reaction of the indazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

化学反応の分析

Types of Reactions

N-benzyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indazole core, particularly at the 4- and 7-positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-benzyl-1H-indazole-3-amine.

Substitution: Halogenated or nitrated indazole derivatives.

科学的研究の応用

Scientific Research Applications

N-benzyl-1H-indazole-3-carboxamide serves multiple roles in scientific research due to its structural properties and biological activities:

- Chemical Synthesis : This compound acts as a precursor for synthesizing more complex indazole derivatives. These derivatives are valuable in various chemical reactions and serve as building blocks in organic synthesis.

- Biological Pathways Investigation : It is utilized as a probe for studying biological pathways, particularly in enzyme function investigations. Indazole derivatives have been shown to interact with various biological targets, making them useful in biochemical studies .

- Pharmacological Studies : The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to inhibit specific enzymes like cyclooxygenase-2 (COX-2) is significant for understanding its role in inflammation .

Medicinal Applications

This compound's medicinal properties are particularly noteworthy:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis. In laboratory settings, it has demonstrated effectiveness against various cancer cell lines, including K562 and HCT116, with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its mechanism involves the inhibition of inflammatory enzymes and pathways .

- Antimicrobial Properties : this compound exhibits antimicrobial activity, which is essential for developing new antibiotics or treatments for infections .

Biochemical Interactions

The biochemical properties of this compound highlight its potential in various therapeutic contexts:

Several studies have documented the efficacy of this compound:

- Study on Anticancer Activity : A study demonstrated that the compound exhibited significant inhibitory effects against the K562 cell line with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

- Research on Enzyme Inhibition : Investigations into the compound's ability to inhibit IDO1 revealed promising results, with some derivatives showing remarkable inhibitory activities, suggesting potential applications in cancer immunotherapy .

作用機序

The mechanism of action of N-benzyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The benzyl group and carboxamide moiety play crucial roles in binding to the active site of the target proteins.

類似化合物との比較

N-benzyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:

N-benzyl-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

N-benzyl-1H-indazole-3-amine: Lacks the carboxamide group, which may affect its biological activity.

This compound N-oxide: An oxidized form with different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

生物活性

N-benzyl-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Target Receptors

this compound primarily interacts with cannabinoid receptors, which are integral to various physiological processes including pain sensation, mood regulation, and memory functions. The compound modulates these receptors' activity, influencing several biochemical pathways related to inflammation and pain management.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is likely absorbed through the lungs when inhaled, distributed via the bloodstream, metabolized in the liver, and excreted through urine. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.

Anticancer Properties

Recent studies have identified this compound as a promising candidate for cancer therapy due to its ability to inhibit p21-activated kinase 1 (PAK1), a protein associated with tumor progression. In vitro assays showed that derivatives of this compound exhibited significant enzyme inhibition with an IC50 value of 9.8 nM against PAK1. Furthermore, these compounds demonstrated selectivity towards a panel of 29 kinases, indicating their potential as targeted cancer therapies .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In a study assessing its effects on RAW264.7 cells, compounds derived from this scaffold exhibited significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced inflammation models. The results indicated that certain derivatives maintained acceptable cell viability while effectively reducing inflammatory markers .

Study 1: PAK1 Inhibition

In a fragment-based screening approach, researchers synthesized various 1H-indazole-3-carboxamide derivatives. The lead compound demonstrated not only potent PAK1 inhibition but also reduced migration and invasion capabilities in breast cancer cell lines (MDA-MB-231), suggesting its utility in preventing metastasis without adversely affecting tumor growth .

Study 2: Anti-inflammatory Activity

Another study focused on the synthesis of N(2)-arylindazol-3(2H)-ones derived from this compound. The synthesized compounds were screened for cytotoxicity and anti-inflammatory effects using MTT assays and Griess assays. Results indicated that specific substitutions at the N(2) position significantly influenced anti-inflammatory activity while maintaining low toxicity .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| PAK1 Inhibition | IC50 = 9.8 nM; high selectivity towards 29 kinases; reduces cell migration and invasion |

| Anti-inflammatory | Significant reduction in NO production in LPS-induced RAW264.7 cells with acceptable cell viability |

Table 2: Cytotoxicity Assessment

| Compound | Concentration (µg/mL) | Cell Viability (%) | NO Production (µg/mL) |

|---|---|---|---|

| N-benzyl derivative A | 20 | 85 | 15 |

| N-benzyl derivative B | 20 | 78 | 10 |

| Control | - | 100 | 30 |

特性

IUPAC Name |

N-benzyl-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKBMTWDVYDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。